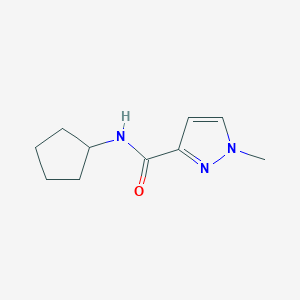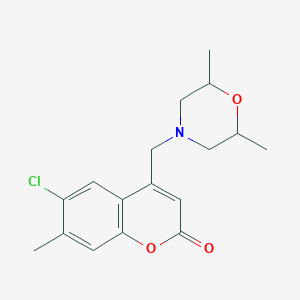
6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one, also known as PD98059, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and survival. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Chromene Derivatives : This compound belongs to a broader category of chromene derivatives, which are synthesized and studied for their unique chemical properties and potential applications. For instance, the synthesis of morpholines linked to coumarin-triazole hybrids has been investigated for their anticancer properties. One such compound demonstrated significant growth inhibition against specific cancer cell lines, highlighting the relevance of these derivatives in medicinal chemistry and drug design (Goud et al., 2019).
Microwave-Assisted Synthesis : The versatility of chromene derivatives extends to their synthesis methods. Microwave-assisted synthesis has been utilized to prepare novel 2H-chromene derivatives, showcasing efficient routes to complex molecules with significant biological activities. Such compounds exhibit remarkable antimicrobial activity, underscoring their potential in developing new antimicrobial agents (El Azab et al., 2014).
Biological Activities
Histamine Release Inhibitory Effects : Compounds structurally related to "6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one" have been found to inhibit histamine release from mast cells. This activity is crucial for developing therapies for allergic reactions and inflammation. The study of prenylated orcinol derivatives from Rhododendron dauricum, which share a chromene core, revealed significant inhibition of histamine release, indicating the potential therapeutic value of these compounds (Iwata et al., 2004).
Molecular Studies and Chemical Analysis
NMR Chemical Shifts Study : Understanding the molecular structure and dynamics of chromene derivatives is facilitated by techniques such as NMR spectroscopy. Studies on the ^13C NMR chemical shifts of substituted 2,2-dimethyl-2H-chromenes provide insights into the electronic environment and structural features of these molecules, aiding in the design of molecules with desired properties (Timár et al., 1989).
Crystal Structure Analysis : The detailed analysis of crystal structures of chromene derivatives, including those linked to quinoline through a methylene bridge, reveals information about their molecular conformations, packing, and potential intermolecular interactions. Such studies are essential for the development of compounds with specific biological or chemical properties (Anuradha et al., 2018).
Eigenschaften
IUPAC Name |
6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-10-4-16-14(6-15(10)18)13(5-17(20)22-16)9-19-7-11(2)21-12(3)8-19/h4-6,11-12H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHBTGDHGXVMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=C(C(=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2548282.png)

![Ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2548285.png)

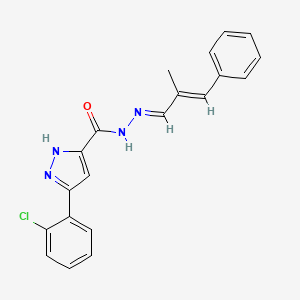
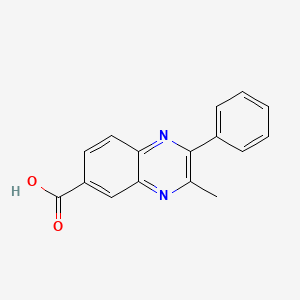
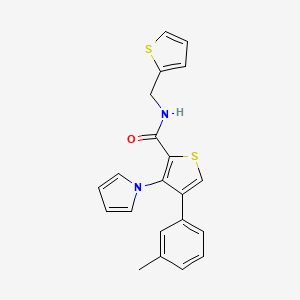

![2-(2-(4-ethoxyphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2548293.png)
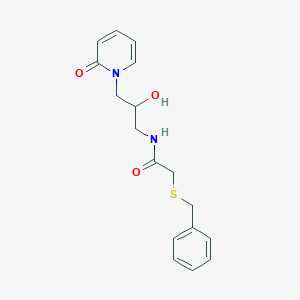
![N-(5-chloro-2-methoxyphenyl)-2-({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetamide](/img/structure/B2548295.png)
![3-{4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2548298.png)
